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For Researchers, Scientists, and Drug Development Professionals

Foreword
In the landscape of modern drug discovery and development, a comprehensive understanding

of the physicochemical properties of a molecule is paramount. These properties govern a

compound's behavior from synthesis and formulation to its pharmacokinetic and

pharmacodynamic profiles. This guide provides a detailed exploration of 4-
Chloronicotinamide, a heterocyclic compound of interest in medicinal chemistry. As a Senior

Application Scientist, the following sections are structured to offer not just a compilation of data,

but a practical and insightful resource for fellow researchers. We will delve into the core

physicochemical characteristics of 4-Chloronicotinamide, the experimental methodologies for

their determination, and the underlying scientific principles that guide these evaluations.

Molecular Identity and Structural Attributes
4-Chloronicotinamide, with the systematic IUPAC name 4-chloropyridine-3-carboxamide, is a

derivative of nicotinamide, a form of vitamin B3. The introduction of a chlorine atom at the 4-

position of the pyridine ring significantly influences its electronic and steric properties, thereby

impacting its reactivity and potential biological activity.

Below is a summary of its key molecular identifiers:
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Identifier Value Source

Molecular Formula C₆H₅ClN₂O PubChem[1]

Molecular Weight 156.57 g/mol PubChem[1]

CAS Number 7418-70-4 PubChem[1]

Canonical SMILES C1=CN=CC(=C1Cl)C(=O)N PubChem[1]

InChI Key
MJYMDZGWIIUMJV-

UHFFFAOYSA-N
PubChem[1]

To visually represent the molecular structure of 4-Chloronicotinamide, the following DOT

script can be used to generate a 2D structural diagram.
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Chemical structure of 4-Chloronicotinamide.

Core Physicochemical Parameters: A Data-Driven
Analysis
The following table summarizes the key physicochemical properties of 4-Chloronicotinamide.

While experimental data for some parameters are not readily available in public databases,
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computed values provide a valuable starting point for experimental design.

Property Value Method Source

Melting Point Not available Experimental -

Boiling Point Not available Experimental -

Water Solubility Not available Experimental -

pKa Not available Experimental -

logP (Octanol-Water

Partition Coefficient)
0.4

Computed (XLogP3-

AA)
PubChem[1]

Hydrogen Bond

Donors
1 Computed PubChem[1]

Hydrogen Bond

Acceptors
3 Computed PubChem[1]

The computed logP value of 0.4 suggests that 4-Chloronicotinamide has a relatively balanced

hydrophilic-lipophilic character. This is a crucial parameter in drug development, as it influences

a molecule's ability to cross biological membranes.

Experimental Determination of Physicochemical
Properties: Protocols and Rationale
To ensure the scientific integrity of data, it is imperative to employ validated experimental

protocols. This section outlines the standard methodologies for determining the key

physicochemical properties of 4-Chloronicotinamide.

Melting Point Determination
The melting point of a crystalline solid is a fundamental indicator of its purity. For a pure

substance, the melting range is typically narrow.

Protocol: Capillary Melting Point Determination
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Sample Preparation: A small amount of finely powdered, dry 4-Chloronicotinamide is

packed into a capillary tube to a height of 2-3 mm.

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the

expected melting point.

Observation: The temperature at which the first drop of liquid appears (onset of melting) and

the temperature at which the last crystal melts (completion of melting) are recorded as the

melting range.

Causality and Self-Validation: A sharp melting range (typically ≤ 1 °C) is indicative of a high

degree of purity. A broad melting range suggests the presence of impurities, which disrupt the

crystal lattice and lower the energy required to transition to the liquid phase.

The following diagram illustrates the workflow for melting point determination.

Finely powder the
4-Chloronicotinamide sample

Pack into a
capillary tube (2-3 mm)

Place in melting
point apparatus

Heat at a controlled
rate (1-2 °C/min)

Record the temperature
range of melting

Analyze the melting range
for purity assessment

Click to download full resolution via product page

Workflow for melting point determination.

Solubility Determination
Aqueous solubility is a critical parameter for drug candidates, as it directly impacts

bioavailability. The shake-flask method is a widely accepted technique for determining

thermodynamic solubility.

Protocol: Shake-Flask Method for Aqueous Solubility

Sample Preparation: An excess amount of 4-Chloronicotinamide is added to a known

volume of purified water in a sealed vial.

Equilibration: The vial is agitated (e.g., on a shaker) at a constant temperature for a sufficient

period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid

from the saturated solution.

Quantification: The concentration of 4-Chloronicotinamide in the clear, saturated solution is

determined using a suitable analytical method, such as High-Performance Liquid

Chromatography (HPLC) with UV detection.

Causality and Self-Validation: Reaching a plateau in the concentration of the dissolved

compound over time confirms that equilibrium has been achieved. The presence of undissolved

solid at the end of the experiment validates that a saturated solution was obtained.

The diagram below outlines the shake-flask solubility determination process.

Add excess 4-Chloronicotinamide
to a known volume of water

Agitate at constant
temperature for 24-48h

Separate solid and
liquid phases

Quantify the concentration
in the saturated solution

Report solubility
(e.g., in mg/mL or µM)

Click to download full resolution via product page

Shake-flask method for solubility determination.

pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a

molecule like 4-Chloronicotinamide, which contains a pyridine nitrogen, determining the pKa

of its conjugate acid is crucial for understanding its ionization state at different pH values.

Potentiometric titration is a classic and reliable method for pKa determination.

Protocol: Potentiometric Titration for pKa Determination

Sample Preparation: A known concentration of 4-Chloronicotinamide is dissolved in a

suitable solvent (e.g., water or a water-cosolvent mixture).

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while

the pH is continuously monitored using a calibrated pH electrode.

Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is

determined from the pH at the half-equivalence point.
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Causality and Self-Validation: The inflection point of the titration curve corresponds to the

equivalence point, where the moles of added acid equal the initial moles of the basic form of

the analyte. The pKa is the pH at which the concentrations of the protonated and unprotonated

forms are equal. The shape of the titration curve provides a validation of the single pKa value

within the measured pH range.

The workflow for pKa determination via potentiometric titration is depicted below.

Dissolve a known concentration
of 4-Chloronicotinamide

Titrate with a standardized
strong acid solution

Monitor pH continuously
during titration

Plot the titration curve
(pH vs. titrant volume)

Determine the pKa from the
half-equivalence point

Click to download full resolution via product page

Potentiometric titration for pKa determination.

Synthesis and Reactivity: Insights for the Medicinal
Chemist
Synthetic Considerations
While specific, detailed synthetic procedures for 4-Chloronicotinamide are not widely

published in readily accessible literature, a plausible synthetic route would involve the

amidation of 4-chloronicotinic acid. 4-Chloronicotinic acid itself can be synthesized from 4-

chloropyridine through a lithiation reaction followed by carboxylation with carbon dioxide[2].

The conversion of the carboxylic acid to the amide can be achieved through several standard

organic chemistry methods, such as:

Activation of the carboxylic acid: Conversion to an acid chloride (e.g., using thionyl chloride

or oxalyl chloride) followed by reaction with ammonia.

Peptide coupling reagents: Direct coupling of the carboxylic acid with an ammonia source

using reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC).

Chemical Reactivity
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The reactivity of 4-Chloronicotinamide is primarily dictated by the pyridine ring and the amide

functional group.

Pyridine Ring: The chlorine atom at the 4-position is susceptible to nucleophilic aromatic

substitution, particularly when the pyridine nitrogen is protonated or quaternized, which

increases the electrophilicity of the ring. 4-Chloropyridine itself reacts with primary and

secondary amines to form substituted 4-aminopyridines[3]. This reactivity can be exploited

for further chemical modifications.

Amide Group: The amide functional group can undergo hydrolysis under acidic or basic

conditions to yield 4-chloronicotinic acid and ammonia. It can also be a site for various

chemical transformations common to amides.

Relevance in Drug Discovery and Development
Nicotinamide and its derivatives have a broad range of biological activities and are key

components in various coenzymes, most notably nicotinamide adenine dinucleotide (NAD+).

The introduction of a chlorine atom can modulate the biological activity, metabolic stability, and

pharmacokinetic properties of the parent molecule. Chloro-containing compounds are prevalent

in pharmaceuticals, and the chlorine atom can influence binding to target proteins and alter the

compound's lipophilicity[4].

While specific pharmacological activities of 4-Chloronicotinamide are not extensively

documented in publicly available literature, its structural similarity to other biologically active

nicotinamide derivatives suggests potential for investigation in various therapeutic areas,

including as an inhibitor of enzymes involved in NAD+ metabolism, such as nicotinamide

phosphoribosyltransferase (NAMPT)[5].

Analytical Characterization
A suite of analytical techniques is essential for the comprehensive characterization of 4-
Chloronicotinamide, ensuring its identity, purity, and stability.

High-Performance Liquid Chromatography (HPLC): A cornerstone technique for purity

assessment and quantification. A reversed-phase C18 column with a mobile phase

consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or

methanol) is a typical starting point for method development.
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Mass Spectrometry (MS): Provides accurate mass determination, confirming the molecular

weight and elemental composition of the compound. Fragmentation patterns can further

elucidate the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for

unambiguous structure elucidation and confirmation.

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the

molecule, such as the amide C=O and N-H stretches.

Conclusion
This technical guide has provided a comprehensive overview of the physicochemical properties

of 4-Chloronicotinamide, grounded in established scientific principles and experimental

methodologies. While some experimental data remains to be publicly documented, the

provided protocols and theoretical considerations offer a solid foundation for researchers to

conduct their own investigations. A thorough understanding of these fundamental properties is

the first and most critical step in unlocking the full potential of 4-Chloronicotinamide in

medicinal chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1582929#physicochemical-properties-of-4-
chloronicotinamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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